7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a thiophene ring, a thiadiazole ring, and a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the chromene derivative with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction with a suitable thiophene derivative, such as 5-methylthiophene-2-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and thiadiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)
Dehydrating Agents: Phosphorus oxychloride
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15N3O3S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S2/c1-9-4-6-12-13(23)8-14(25-16(12)11(9)3)18(24)21-19-20-17(22-27-19)15-7-5-10(2)26-15/h4-8H,1-3H3,(H,20,21,22,24) |
InChI Key |
DLLNQHIOFBVHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)C)C |
Origin of Product |
United States |
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